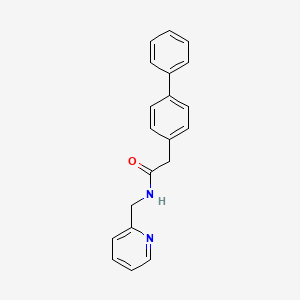![molecular formula C20H26O4 B4954527 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene, also known as IPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act as an agonist for PPARs. When this compound binds to PPARs, it activates a signaling pathway that leads to the upregulation of genes involved in lipid metabolism and glucose homeostasis. This can lead to improved insulin sensitivity, decreased inflammation, and improved lipid profiles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to improve insulin sensitivity, decrease inflammation, and improve lipid profiles. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene in lab experiments is its high affinity for PPARs. This makes it a valuable tool for studying the role of PPARs in metabolic disorders and other diseases. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain high-quality samples of this compound, and its synthesis is a complex and time-consuming process.
将来の方向性
There are several potential future directions for research on 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene. One area of interest is the development of new drugs based on this compound that can be used to treat metabolic disorders and other diseases. Another area of interest is the use of this compound as a tool for studying the role of PPARs in various diseases and physiological processes. Finally, there is also potential for research on the synthesis of this compound and other related compounds, with the goal of developing more efficient and cost-effective synthesis methods.
合成法
The synthesis of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-chloro-2-propanol in the presence of a base to form 1-(4-methoxyphenoxy)-2-propanol. This compound is then reacted with 4-chlorobutyl chloride in the presence of a base to form 1-(4-methoxyphenoxy)-2-(4-chlorobutoxy)propane. Finally, this compound is reacted with 1-bromo-2-isopropoxybenzene in the presence of a base to form this compound.
科学的研究の応用
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as a ligand for the peroxisome proliferator-activated receptor (PPAR). PPARs are a group of nuclear receptors that play a key role in regulating lipid metabolism and glucose homeostasis. This compound has been shown to have a high affinity for PPARs, making it a potential candidate for the development of new drugs to treat metabolic disorders such as diabetes, obesity, and dyslipidemia.
特性
IUPAC Name |
1-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-16(2)24-20-9-5-4-8-19(20)23-15-7-6-14-22-18-12-10-17(21-3)11-13-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXKZKGQBVMUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
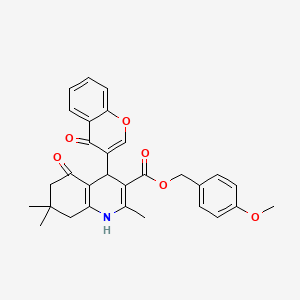
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
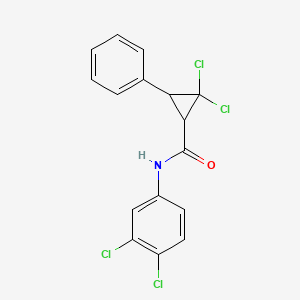
![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
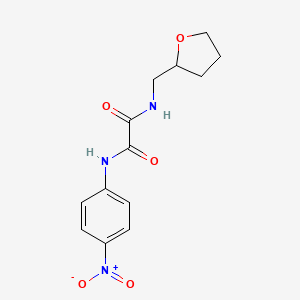
![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
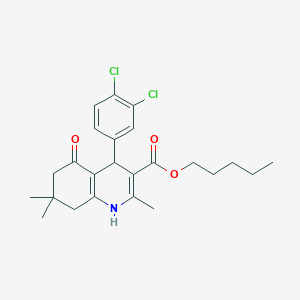
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4954525.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4954540.png)
